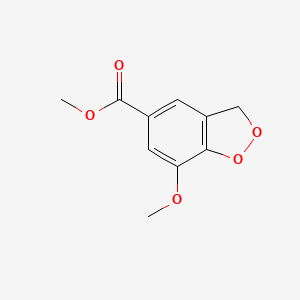
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C10H10O5. It is an intermediate in the synthesis of natural dihydrostilbenes, which have significant cytotoxicity toward human cancer cell lines. This compound is known for its unique structure, which includes a benzodioxole ring fused with a methoxy group and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate typically involves the reaction of 7-methoxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.
Applications De Recherche Scientifique
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell cycle regulation and DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- 7-methoxy-1,3-benzodioxole-5-carboxylic acid
Uniqueness
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate ester groups play crucial roles in its interactions with other molecules, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-8-4-6(10(11)13-2)3-7-5-14-15-9(7)8/h3-4H,5H2,1-2H3 |
Clé InChI |
RTPADDPXFMEKCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OOC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
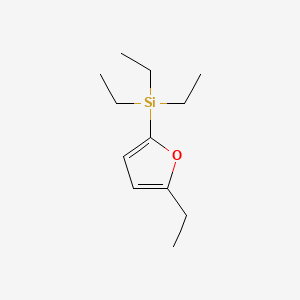

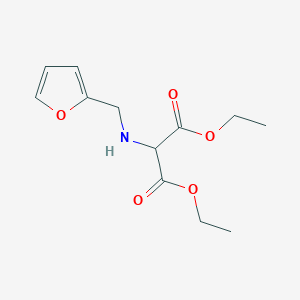


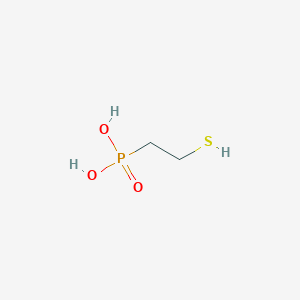
![N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128123.png)
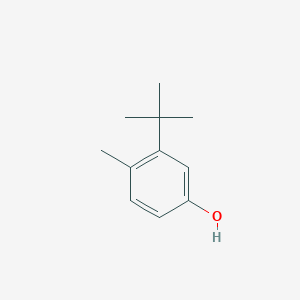
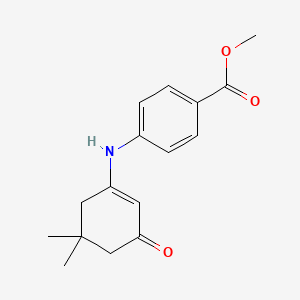
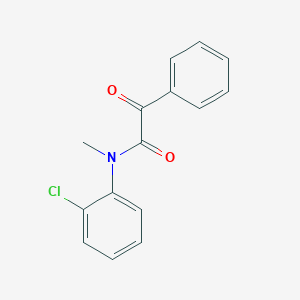

![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
